Di-tert-butyl 1-(4-fluorobenzyl)hydrazine-1,2-dicarboxylate
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Overview
Description
Di-tert-butyl 1-(4-fluorobenzyl)hydrazine-1,2-dicarboxylate is an organic compound with the molecular formula C17H25FN2O4 and a molecular weight of 340.39 g/mol . This compound is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl 1-(4-fluorobenzyl)hydrazine-1,2-dicarboxylate typically involves the reaction of hydrazine derivatives with tert-butyl esters under controlled conditions. One common method includes the reaction of 4-fluorobenzyl hydrazine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 1-(4-fluorobenzyl)hydrazine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Di-tert-butyl 1-(4-fluorobenzyl)hydrazine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Di-tert-butyl 1-(4-fluorobenzyl)hydrazine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and proteins. The fluorobenzyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in drug design and development .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate: Similar in structure but with a trifluoromethyl group instead of a fluorobenzyl group.
Di-tert-butyl 1-(4-fluorophenyl)hydrazine-1,2-dicarboxylate: Similar but with a fluorophenyl group.
Uniqueness
Di-tert-butyl 1-(4-fluorobenzyl)hydrazine-1,2-dicarboxylate is unique due to its specific fluorobenzyl group, which provides distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of fluorinated organic compounds and in medicinal chemistry for the development of enzyme inhibitors .
Biological Activity
Di-tert-butyl 1-(4-fluorobenzyl)hydrazine-1,2-dicarboxylate is a compound of significant interest in medicinal chemistry and pharmacological research. Its unique structural features, including the hydrazine and dicarboxylate functionalities, suggest potential biological activities that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula of this compound is C_{18}H_{24}F N_{2}O_{4}, with a molecular weight of 354.43 g/mol. The compound features two tert-butyl groups and a 4-fluorobenzyl moiety, contributing to its lipophilicity and potentially enhancing its bioavailability and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds in this class can inhibit key enzymes involved in cancer progression.
- Cell Signaling Modulation : They may influence signaling pathways that regulate cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some hydrazine derivatives are known to induce oxidative stress in cancer cells, leading to cell death.
Comparative Analysis with Related Compounds
To better understand the potential biological activity of this compound, it is useful to compare it with similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Di-tert-butyl hydrazine-1,2-dicarboxylate | C_{14}H_{22}N_{2}O_{4} | Lacks fluorobenzyl group; simpler structure |
Di-tert-butyl azodicarboxylate | C_{14}H_{22}N_{2}O_{4} | Contains azole functionality; used in organic synthesis |
Di-tert-butyl 1-(tert-butylthio)-1,2-hydrazinedicarboxylate | C_{18}H_{30}N_{2}O_{4}S | Incorporates sulfur; potential for different reactivity |
This table illustrates how the specific combination of functional groups in this compound may confer distinct biological activities compared to simpler analogs.
Case Studies and Research Findings
While extensive studies on this specific compound are scarce, relevant literature provides insights into its potential applications:
- Anti-Cancer Activity : Research on similar hydrazine derivatives has demonstrated their efficacy in inhibiting tumor growth in various cancer models. For instance, a study indicated that hydrazines could induce apoptosis in cancer cells through ROS generation.
- Enzyme Inhibition Studies : Investigations into related compounds have shown significant inhibition of enzymes such as proteases and kinases, which are crucial in cancer metabolism and progression.
- Pharmacokinetic Studies : The lipophilicity imparted by the fluorobenzyl group may enhance absorption and distribution in vivo, making it a candidate for further pharmacological evaluation.
Properties
CAS No. |
1624260-81-6 |
---|---|
Molecular Formula |
C17H25FN2O4 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
tert-butyl N-[(4-fluorophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate |
InChI |
InChI=1S/C17H25FN2O4/c1-16(2,3)23-14(21)19-20(15(22)24-17(4,5)6)11-12-7-9-13(18)10-8-12/h7-10H,11H2,1-6H3,(H,19,21) |
InChI Key |
XUOJLTURJHQTGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NN(CC1=CC=C(C=C1)F)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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